Cas no 74683-15-1 (4-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenol)

4-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenol structure
74683-15-1 structure
Product Name:4-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenol
Numero CAS:74683-15-1
MF:C21H26O5
MW:358.428146839142
CID:1769339
PubChem ID:156516
Update Time:2025-04-21

4-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenol
    • Phenol, 4-((2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl)-2-methoxy-, rel-(+)-
    • 4-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
    • Phenol, 4-(5-(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl)-2-methoxy-, (2alpha,3beta,4beta,5alpha)-(+)-
    • nectandrin A
    • 74683-15-1
    • DTXSID40225659
    • Aristolignin
    • (+)-Nectandrin D
    • Nectandrin E
    • (+)-Nectandrin A
    • Nectandrin D
    • (+)-Nectandrin E
    • futokadsurin A
    • rel-(7S,8S,7'R,8'S)-3,4,3'-trimethoxy-4'-hydroxy-7,7'-epoxylignan
    • Inchi: 1S/C21H26O5/c1-12-13(2)21(15-7-9-17(23-3)19(11-15)25-5)26-20(12)14-6-8-16(22)18(10-14)24-4/h6-13,20-22H,1-5H3/t12-,13+,20-,21+/m1/s1
    • Chiave InChI: YPQNDHHCUQGPFN-QVEMZERUSA-N
    • Sorrisi: O1[C@@H](C2C=CC(=C(C=2)OC)O)[C@H](C)[C@H](C)[C@H]1C1C=CC(=C(C=1)OC)OC

Proprietà calcolate

  • Massa esatta: 358.17802393g/mol
  • Massa monoisotopica: 358.17802393g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 444
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 57.2Ų

Proprietà sperimentali

  • Densità: 1.125
  • Punto di ebollizione: 492.8°C at 760 mmHg
  • Punto di infiammabilità: 251.8°C
  • Indice di rifrazione: 1.542
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.